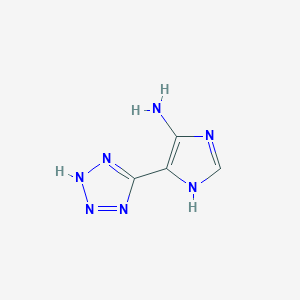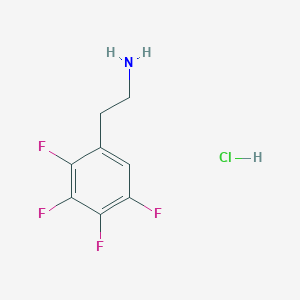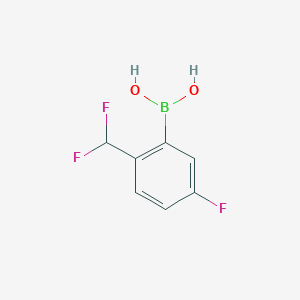
(2-(Difluoromethyl)-5-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Difluoromethyl)-5-fluorophenyl)boronic acid: is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethyl and fluorine groups. The presence of fluorine atoms imparts unique physicochemical properties to the compound, making it valuable in synthetic chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethyl)-5-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of boronic acids with high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions: (2-(Difluoromethyl)-5-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atoms.
Major Products:
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Phenyl Compounds: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: (2-(Difluoromethyl)-5-fluorophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling . This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s unique properties make it valuable in medicinal chemistry for the development of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it a key intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2-(Difluoromethyl)-5-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide . This process leads to the formation of a new carbon-carbon bond, with the palladium catalyst being regenerated for further catalytic cycles.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the difluoromethyl and fluorine substituents.
(2-Fluorophenyl)boronic Acid: Contains only a fluorine substituent.
(2-(Trifluoromethyl)phenyl)boronic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: (2-(Difluoromethyl)-5-fluorophenyl)boronic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the phenyl ring. These substituents impart distinct electronic and steric properties, enhancing the compound’s reactivity and stability in various chemical reactions. The combination of these features makes it a valuable tool in synthetic chemistry and other scientific research applications.
Propiedades
Fórmula molecular |
C7H6BF3O2 |
|---|---|
Peso molecular |
189.93 g/mol |
Nombre IUPAC |
[2-(difluoromethyl)-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7,12-13H |
Clave InChI |
WWGMYZAPQFRRLX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)F)C(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
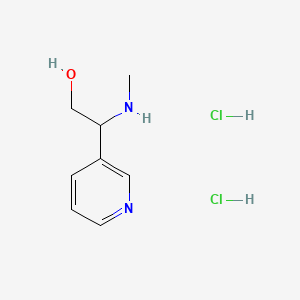
![{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
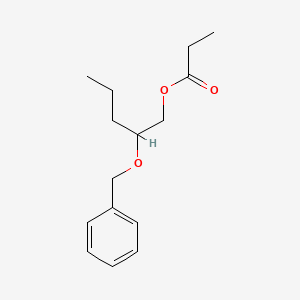
![2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13458088.png)
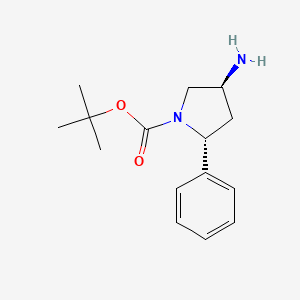

![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
